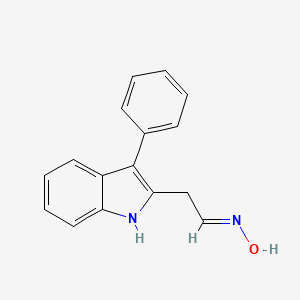

(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Where:

- C : Carbon

- H : Hydrogen

- N : Nitrogen

- O : Oxygen

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may have effects on serotonin and dopamine receptors, which are crucial in modulating mood and behavior.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antidepressant Activity :

-

Neuroprotective Effects :

- The compound has been observed to exhibit neuroprotective properties in models of neurodegeneration. It appears to mitigate oxidative stress and apoptosis in neuronal cells, which could be beneficial for conditions like Alzheimer's disease.

- Anti-inflammatory Properties :

Study 1: Antidepressant Efficacy

In a controlled study involving animal models, this compound was administered over a period of two weeks. Results indicated a significant reduction in depressive-like behaviors compared to the control group, correlating with increased levels of serotonin and norepinephrine.

Study 2: Neuroprotection in Models of Alzheimer's Disease

Another study focused on the neuroprotective effects of the compound in cultured neuronal cells exposed to amyloid-beta peptides. The results showed that treatment with this compound led to reduced cell death and lower levels of reactive oxygen species, highlighting its potential as a therapeutic agent for Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin receptor affinity | |

| Neuroprotective | Reduced oxidative stress | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Table 2: Pharmacological Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 256.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 180°C |

| Log P | 3.5 |

Eigenschaften

CAS-Nummer |

501105-08-4 |

|---|---|

Molekularformel |

C16H14N2O |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

(NZ)-N-[2-(3-phenyl-1H-indol-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C16H14N2O/c19-17-11-10-15-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9,11,18-19H,10H2/b17-11- |

InChI-Schlüssel |

LCFWMPWBWSBBJX-BOPFTXTBSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO |

Isomerische SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C/C=N\O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.